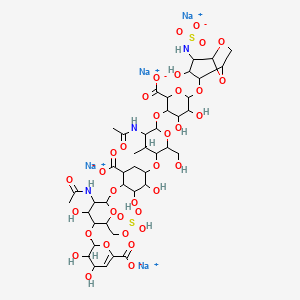
Cys-mcMMAD
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monomethyl auristatin D (MMAD), a potent tubulin inhibitor, is a toxin payload and antibody drug conjugate. ADCs For comparison purposes, the ADC A1 -mc-MMAD and/or A1 -vc-MMAD were used. The linker payload, mc-MMAD (6-maleimidocaproyl-monomethylauristatin-D) was conjugated to the A1 anti-5T4 monoclonal antibody through a cysteine residue at a ratio of approximately 4 drug moieties per antibody molecule. The linker payload mc- Val-Cit-PABA-MMAD or vc-MMAD (maleimidocapronic -valine-citruline-p- aminobenzyloxycarbonyl- monomethylauristatin-D) was conjugated to the A1 anti-5T4 monoclonal antibody through a cysteine residue at a ratio of approximately 4 drug moieties per antibody molecule (Antibody-drug conjugates Patent: WO 2013068874 A1).
Wissenschaftliche Forschungsanwendungen
Structural Diversity and Characterization
Cys-mcMMAD, as a class of microcystins (MCs), exhibits a broad structural diversity significant for its study across various scientific disciplines. The structural analogs of MCs, including Cys-mcMMAD, have been extensively characterized using techniques like nuclear magnetic resonance, amino acid analysis, and mass spectrometry. This diversity and the methodologies for their characterization are crucial for understanding the environmental and genetic controls of these structures and their impact on various scientific applications (Bouaïcha et al., 2019).
Applications in Detection and Analysis
Cys-mcMMAD plays a role in the development of luminescence probes for Cysteine detection. Advances in creating Cys-responsive luminescence probes, essential for accurate Cys quantification in biological systems, are critical for personalized diagnostics and therapies. These developments, including the structure of molecular probes, performance comparisons, and experimental conditions, are part of recent significant advances in the field (Zhang et al., 2020).
Innovative Diagnostic Applications
The role of Cys-mcMMAD in molecular cytopathology (MCP) highlights its importance in diagnostics. MCP involves molecular studies applied to various cytological specimens, where new molecular techniques, including those leveraging Cys-mcMMAD, are increasingly used for diagnosis, prognosis, and assessing therapeutic targets in fields such as gynecology, exfoliative non-gynecology cytology, and fine needle aspirates (Schmitt et al., 2007).
Contribution to Bioanalytical Methodologies
In bioanalytical contexts, particularly with antibody-drug conjugates (ADCs), Cys-mcMMAD has been pivotal in addressing challenges like overestimation of cysteine-conjugated metabolites in the presence of ADCs. Developing new assays that eliminate such risks by removing the ADC early in the extraction process demonstrates Cys-mcMMAD's critical role in improving the accuracy of bioanalytical methods (Mayer et al., 2021).
Eigenschaften
Produktname |
Cys-mcMMAD |
|---|---|
Molekularformel |
C54H84N8O11S2 |
Molekulargewicht |
1085.42 |
IUPAC-Name |
(2R)-2-amino-3-[1-[6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C54H84N8O11S2/c1-12-34(6)47(40(72-10)29-43(64)61-26-19-22-39(61)48(73-11)35(7)49(66)57-38(51-56-24-27-74-51)28-36-20-15-13-16-21-36)60(9)53(69)45(32(2)3)58-50(67)46(33(4)5)59(8)42(63)23-17-14-18-25-62-44(65)30-41(52(62)68)75-31-37(55)54(70)71/h13,15-16,20-21,24,27,32-35,37-41,45-48H,12,14,17-19,22-23,25-26,28-31,55H2,1-11H3,(H,57,66)(H,58,67)(H,70,71)/t34-,35+,37-,38-,39-,40+,41?,45-,46-,47-,48+/m0/s1 |
SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN4C(=O)CC(C4=O)SCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




